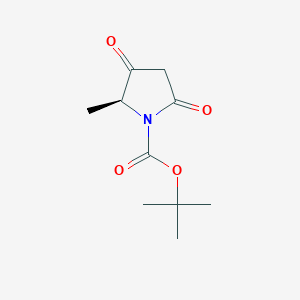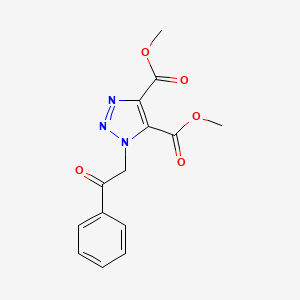
5-Chloro-2-ethoxypyridin-3-amine
Vue d'ensemble
Description
5-Chloro-2-ethoxypyridin-3-amine is a chemical compound with the molecular formula C7H9ClN2O . It has a molecular weight of 172.61 .
Molecular Structure Analysis
The InChI code for 5-Chloro-2-ethoxypyridin-3-amine is 1S/C7H9ClN2O/c1-2-11-7-6 (9)3-5 (8)4-10-7/h3-4H,2,9H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
5-Chloro-2-ethoxypyridin-3-amine has a molecular weight of 172.61 . Unfortunately, the search results do not provide further information on its physical and chemical properties.Applications De Recherche Scientifique
Antifungal Agents
5-Chloro-2-ethoxypyridin-3-amine: derivatives have been synthesized and evaluated for their antifungal properties. These compounds have shown efficacy against various fungal pathogens, making them potential candidates for the development of new antifungal drugs. The introduction of different substituents can enhance their activity and specificity .
Agricultural Chemicals
The chemical structure of 5-Chloro-2-ethoxypyridin-3-amine allows for its use in the synthesis of plant protection agents. These derivatives can serve as fungicides, insecticides, and herbicides, providing a broad spectrum of protection for crops against pests and diseases .
Antitumor Agents
Some derivatives of 5-Chloro-2-ethoxypyridin-3-amine have been explored for their potential as antitumor agents. The modification of the core structure could lead to compounds with selective cytotoxicity against cancer cells .
Bioactive Molecules Synthesis
This compound is a versatile intermediate in organic synthesis. It can be used to create a wide range of bioactive molecules, including those with anti-inflammatory properties. Researchers can modify the core pyridine structure to synthesize molecules with desired biological activities .
Material Science
In material science, 5-Chloro-2-ethoxypyridin-3-amine can be utilized to develop novel materials with specific properties. Its derivatives could be incorporated into polymers or coatings to impart additional functionalities like antimicrobial activity .
Chemical Education
Due to its reactivity and the ease of substitution at various positions, 5-Chloro-2-ethoxypyridin-3-amine serves as an excellent teaching tool in chemical education. It can be used to demonstrate various organic synthesis techniques and reactions to students .
Propriétés
IUPAC Name |
5-chloro-2-ethoxypyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c1-2-11-7-6(9)3-5(8)4-10-7/h3-4H,2,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVKZJKBPTAJFKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=N1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40716951 | |
| Record name | 5-Chloro-2-ethoxypyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40716951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-ethoxypyridin-3-amine | |
CAS RN |
886373-74-6 | |
| Record name | 5-Chloro-2-ethoxypyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40716951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[2-(Methoxymethyl)phenyl]amino}benzonitrile](/img/structure/B1425602.png)
![3-{[(5-Methylpyrimidin-2-yl)amino]methyl}benzoic acid](/img/structure/B1425604.png)


![Benzenediazonium, 2,5-diethoxy-4-[(4-methylphenyl)thio]-, (T-4)-tetrachlorozincate(2-) (2:1)](/img/structure/B1425609.png)


![(S)-4-Amino-2-[1-(3,4-dihydroxy-phenyl)-2-methanesulfonyl-ethyl]-isoindole-1,3-dione](/img/structure/B1425616.png)





